molecular formula C6H5ClN2O2 B13969721 2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one

2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one

Cat. No.: B13969721
M. Wt: 172.57 g/mol
InChI Key: FBOANQMIFSDBHG-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dihydro-furo[3,4-d]pyrimidin-4(3h)-one is a heterocyclic compound that features a fused furan and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dihydro-furo[3,4-d]pyrimidin-4(3h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of fused pyrimidines often involves the concise preparation of intermediates such as 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine, followed by efficient derivatization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dihydro-furo[3,4-d]pyrimidin-4(3h)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-5,7-dihydro-furo[3,4-d]pyrimidin-4(3h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dihydro-furo[3,4-d]pyrimidin-4(3h)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Conclusion

2-Chloro-5,7-dihydro-furo[3,4-d]pyrimidin-4(3h)-one is a compound of significant interest in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, particularly in medicinal chemistry and materials science. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.

Properties

IUPAC Name

2-chloro-5,7-dihydro-3H-furo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-6-8-4-2-11-1-3(4)5(10)9-6/h1-2H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOANQMIFSDBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=C(NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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